molecular formula C16H28O2 B12532746 Cyclohexanol, 1,1'-(2-methylene-1,3-propanediyl)bis- CAS No. 142052-59-3

Cyclohexanol, 1,1'-(2-methylene-1,3-propanediyl)bis-

Cat. No.: B12532746
CAS No.: 142052-59-3
M. Wt: 252.39 g/mol
InChI Key: NVGOXKDIYUMPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanol, 1,1’-(2-methylene-1,3-propanediyl)bis- is an organic compound with the molecular formula C16H30O2 It is a derivative of cyclohexanol, featuring two cyclohexanol groups connected by a 2-methylene-1,3-propanediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 1,1’-(2-methylene-1,3-propanediyl)bis- typically involves the reaction of cyclohexanol with a suitable methylene-bridging reagent under controlled conditions. One common method involves the use of formaldehyde and a strong acid catalyst to facilitate the formation of the methylene bridge between two cyclohexanol molecules. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanol, 1,1’-(2-methylene-1,3-propanediyl)bis- may involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1,1’-(2-methylene-1,3-propanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide in the presence of a base.

Major Products

    Oxidation: Cyclohexanone, adipic acid.

    Reduction: Cyclohexane derivatives.

    Substitution: Cyclohexyl halides, cyclohexylamines.

Scientific Research Applications

Cyclohexanol, 1,1’-(2-methylene-1,3-propanediyl)bis- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Cyclohexanol, 1,1’-(2-methylene-1,3-propanediyl)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The methylene bridge provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanol
  • Cyclohexanone
  • Cyclohexane, 1,1’-(2-methyl-1,3-propanediyl)bis-

Uniqueness

Cyclohexanol, 1,1’-(2-methylene-1,3-propanediyl)bis- is unique due to its dual cyclohexanol groups connected by a methylene bridge, which imparts distinct chemical and physical properties

Properties

CAS No.

142052-59-3

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

1-[2-[(1-hydroxycyclohexyl)methyl]prop-2-enyl]cyclohexan-1-ol

InChI

InChI=1S/C16H28O2/c1-14(12-15(17)8-4-2-5-9-15)13-16(18)10-6-3-7-11-16/h17-18H,1-13H2

InChI Key

NVGOXKDIYUMPMU-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1(CCCCC1)O)CC2(CCCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.